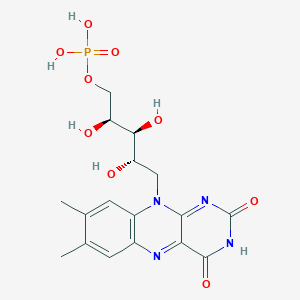
Lyxoflavin 5'-monophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Lyxoflavin 5'-monophosphate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pteridine ring system, which is known for its biological significance.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lyxoflavin 5'-monophosphate typically involves multiple steps:
Formation of the pteridine ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the arabinitol moiety: This can be achieved through glycosylation reactions, where the arabinitol is attached to the pteridine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
化学反応の分析
Structural Characteristics and Reactivity
Lyxoflavin 5'-monophosphate (C₁₇H₂₁N₄O₉P; MW 456.3 g/mol) features a phosphorylated lyxose moiety attached to a dimethylbenzo[g]pteridine-dione system . Key structural elements include:
-
A 5'-monophosphate group enabling interactions with enzymes and metal ions.
-
L-lyxose configuration (2S,3S,4S), distinguishing it from riboflavin derivatives .
-
Hydroxyl groups at positions 2, 3, and 4 of the sugar, contributing to hydrogen-bonding interactions .
This structure underpins its role in redox reactions and coenzymatic activity.
Coenzymatic Activity and Binding Mechanisms
This compound exhibits FMN-like coenzymatic activity but with reduced efficacy due to conformational constraints :
| Property | This compound | FMN |
|---|---|---|
| Conformer population (active) | Lower | Higher |
| Binding affinity to flavodoxin | Moderate | High |
| Redox midpoint potential | Not reported | −0.12 V (vs. SHE) |
-
Mechanism : Molecular modeling shows that its L-lyxose configuration reduces the population of conformers capable of initiating binding to flavodoxin .
-
Phosphorylation impact : The 5'-phosphate group is critical for electrostatic interactions with enzyme active sites, though steric hindrance from the lyxose moiety limits efficiency .
Synthetic and Phosphorylation Pathways
While direct synthesis methods for this compound are not fully detailed in available literature, insights can be drawn from analogous riboflavin phosphorylation processes :
-
Phosphorylation of lyxoflavin : Likely involves reaction with phosphorus oxychloride (POCl₃) in a lactone solvent, followed by hydrolysis and pH adjustment to isolate the monosodium salt .
-
Key conditions :
-
Yield and purity : Riboflavin 5'-phosphate analogs achieve 75–80% purity post-synthesis, with residual riboflavin <6% .
Comparative Biochemical Activity
This compound's activity is context-dependent:
| Reaction Type | Activity Level | Notes |
|---|---|---|
| Flavin-dependent oxidoreduction | Reduced (~50% of FMN) | Due to suboptimal conformer distribution |
| Growth promotion in organisms | Absent | Failure occurs at phosphorylation stage |
-
Enzyme compatibility : Binds to flavodoxin but with lower catalytic turnover .
-
Therapeutic potential : Limited by inefficient phosphorylation in vivo .
Research Findings and Implications
-
Computational modeling : Energy-minimized conformers of this compound reveal that its lower activity stems from fewer active conformers compared to FMN .
-
Biocatalytic applications : Modern phosphorylation techniques, such as enzyme-mediated processes, could enhance its synthesis efficiency .
-
Environmental impact : Traditional POCl₃-based methods generate waste; sustainable alternatives (e.g., biocatalysis) are under exploration .
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s pteridine ring system is of interest due to its similarity to naturally occurring pteridines, which play roles in various biological processes.
Medicine
Industry
In industry, the compound can be used in the synthesis of dyes, pigments, and other materials that require complex organic structures.
作用機序
The mechanism of action of Lyxoflavin 5'-monophosphate involves its interaction with specific molecular targets. The pteridine ring system can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
5-Deoxy-5-(3,4-dihydro-7,8-dimethyl-2,4-dioxobenzo(g)pteridin-10(2H)-yl)-L-ribitol: Similar structure but with a ribitol moiety instead of arabinitol.
5-Deoxy-5-(3,4-dihydro-7,8-dimethyl-2,4-dioxobenzo(g)pteridin-10(2H)-yl)-L-xylitol: Similar structure but with a xylitol moiety.
Uniqueness
The uniqueness of Lyxoflavin 5'-monophosphate lies in its specific combination of the pteridine ring system with the arabinitol moiety and the dihydrogen phosphate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
53860-75-6 |
|---|---|
分子式 |
C17H21N4O9P |
分子量 |
456.3478 |
IUPAC名 |
L-Arabinitol, 5-deoxy-5-(3,4-dihydro-7,8-dimethyl-2,4-dioxobenzo(g)pteridin-10(2H)-yl)-, 1-(dihydrogen phosphate) |
InChI |
InChI=1S/C17H21N4O9P/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29)/t11-,12-,14-/m0/s1 |
InChIキー |
FVTCRASFADXXNN-OBJOEFQTSA-N |
SMILES |
O[C@H]([C@H]([C@H](CN1C2=CC(C)=C(C)C=C2N=C3C(NC(N=C13)=O)=O)O)O)COP(O)(O)=O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Lyxoflavin 5'-monophosphate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















